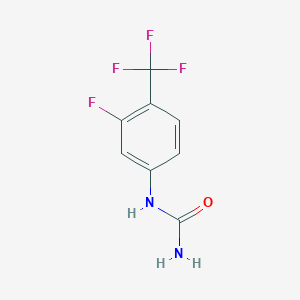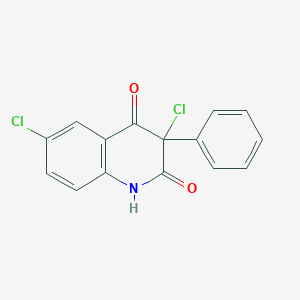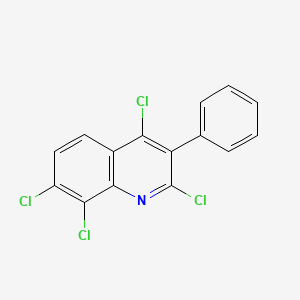
2,4,7,8-Tetrachloro-3-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7,8-Tetrachloro-3-phenylquinoline is a chemical compound with the molecular formula C15H7Cl4N. It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry . This compound is characterized by the presence of four chlorine atoms and a phenyl group attached to the quinoline core, making it a unique and valuable molecule in various scientific fields .
Métodos De Preparación
The synthesis of 2,4,7,8-Tetrachloro-3-phenylquinoline can be achieved through several methods. One common approach involves the reaction of 2,6-dichlorophenol with tetrahalo-2-sulfobenzoic anhydride in the presence of a Lewis acid catalyst . The reaction proceeds through a catalytic dehydration process, followed by decomplexing with a strong acid to yield the crude product. The crude product is then purified through alkali extraction, acid precipitation, and recrystallization to obtain the pure compound .
Industrial production methods often involve the use of green and sustainable chemistry techniques. For example, microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to minimize environmental impact and improve efficiency .
Análisis De Reacciones Químicas
2,4,7,8-Tetrachloro-3-phenylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents .
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of partially or fully reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
2,4,7,8-Tetrachloro-3-phenylquinoline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,4,7,8-Tetrachloro-3-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to different biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2,4,7,8-Tetrachloro-3-phenylquinoline can be compared with other similar compounds, such as:
Propiedades
Número CAS |
680213-23-4 |
|---|---|
Fórmula molecular |
C15H7Cl4N |
Peso molecular |
343.0 g/mol |
Nombre IUPAC |
2,4,7,8-tetrachloro-3-phenylquinoline |
InChI |
InChI=1S/C15H7Cl4N/c16-10-7-6-9-12(17)11(8-4-2-1-3-5-8)15(19)20-14(9)13(10)18/h1-7H |
Clave InChI |
WHRBYXWSNKQJNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=C(C(=C(C=C3)Cl)Cl)N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



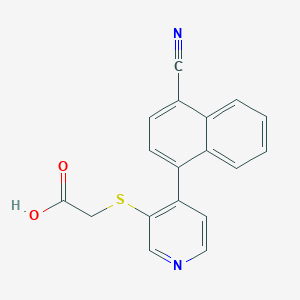
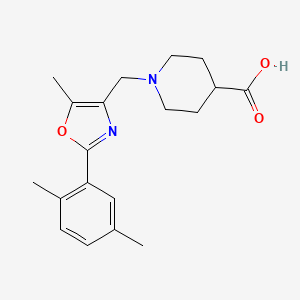

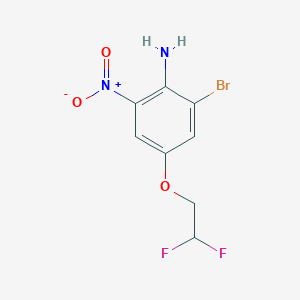

![((1R)-1-Amino-3-azabicyclo[3.1.0]hexan-3-yl)(furan-2-yl)methanone](/img/structure/B12866687.png)


![(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride](/img/structure/B12866708.png)

![(S)-3,6-Dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazol-4-one](/img/structure/B12866721.png)
